molecular formula C39H36N5O13 · 3K B1164555 Rhod-5N (potassium salt)

Rhod-5N (potassium salt)

Cat. No.: B1164555
M. Wt: 900
InChI Key: JLZGTFWLMRDWKD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Low-Affinity Fluorescent Probes in Calcium Signaling Investigations

Calcium is a universal second messenger, and fluctuations in its intracellular concentration regulate a vast array of cellular activities. To study these dynamics, researchers rely on fluorescent indicators that change their optical properties upon binding to Ca²⁺. While high-affinity probes are excellent for measuring the low resting Ca²⁺ levels found in the cytosol (typically <50 nM to >50 µM), they become saturated in environments with high calcium concentrations. nih.govnih.govigem.org

This is where low-affinity fluorescent probes become essential. nih.govnih.gov Certain subcellular compartments, such as the endoplasmic reticulum (ER) and mitochondria, maintain Ca²⁺ concentrations in the micromolar to even millimolar range. nih.govvulcanchem.comportlandpress.com High-affinity indicators would be permanently saturated and thus unresponsive to changes in these environments. vulcanchem.combiomol.com Low-affinity probes, however, are designed to bind Ca²⁺ in these higher concentration ranges, allowing for the dynamic measurement of calcium fluxes within these organelles. nih.govbiomol.comtargetmol.com This capability is crucial for understanding processes like mitochondrial function and ER stress. aatbio.combmglabtech.com The use of low-affinity indicators enables the investigation of Ca²⁺ signaling in compartments where it is highly concentrated, providing a more complete picture of cellular calcium homeostasis. nih.govnih.govigem.org

Historical Context and Evolution of Rhodamine-Based Calcium Indicators for Research

The development of fluorescent Ca²⁺ indicators has been pivotal in advancing our understanding of cell signaling. nih.gov The journey began with the creation of BAPTA, a highly selective Ca²⁺ chelator, which formed the foundation for many subsequent indicators. wikipedia.org Early indicators like Fura-2 and Indo-1 were significant breakthroughs, allowing for ratiometric measurements that corrected for experimental variables like dye concentration and cell thickness. nih.govnih.gov

The next major evolution involved attaching the BAPTA chelator to various fluorophores, leading to intensity-based indicators. nih.gov This strategy gave rise to the "fluo" series, based on the fluorescein (B123965) chromophore, and the "rhod" series, based on the rhodamine chromophore, first introduced in 1989. nih.govthermofisher.com Rhodamine-based dyes offered advantages for experiments in cells and tissues with high levels of autofluorescence due to their longer-wavelength excitation and emission spectra. thermofisher.com

Over time, the core rhodamine structure was modified to create a family of indicators with a range of properties. Variants were developed with altered Ca²⁺-binding affinities and different spectral characteristics. thermofisher.com This led to the creation of low-affinity probes like Rhod-5N, which are derivatives of the parent molecule Rhod-2. nih.govthermofisher.com The development of silicon-substituted rhodamines (Si-rhodamines) further extended the available emission wavelengths into the far-red and near-infrared regions, which is advantageous for deep-tissue imaging and multicolor experiments. rsc.orgnih.gov This continuous evolution has provided researchers with a sophisticated toolkit of rhodamine-based indicators, each tailored for specific biological questions and imaging modalities.

Overview of Academic Research Perspectives on Rhod-5N (Potassium Salt)

Rhod-5N is a low-affinity, single-wavelength calcium indicator. nih.gov It is essentially non-fluorescent in its free form and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a shift in its emission wavelength. aatbio.comaatbio.com This property makes it suitable for use in various fluorescence-based applications, including microscopy and flow cytometry. aatbio.comaatbio.com

The key feature of Rhod-5N is its high dissociation constant (Kd), which is approximately 320 µM. aatbio.comaatbio.comglpbio.com This low affinity makes it particularly well-suited for measuring Ca²⁺ concentrations in the range of 10 µM to 1 mM. aatbio.comaatbio.com Consequently, a primary application of Rhod-5N is the monitoring of calcium dynamics within high-concentration compartments like the endoplasmic reticulum and mitochondria. vulcanchem.combiomol.comtargetmol.com

Research has also explored the utility of Rhod-5N in non-biological systems. For instance, it has been used to measure Ca²⁺ released from limestone as an indicator of biodeterioration by microbes. researchgate.net Another study investigated its use for determining high calcium concentrations in solutions with high ionic strength, such as seawater, highlighting its robustness in challenging chemical environments. nih.gov The probe's fluorescence is influenced by pH, a factor that must be considered for accurate modeling of experimental data. nih.gov Furthermore, Rhod-5N has been integrated into nanoprobes for the simultaneous detection of multiple ions within organelles like lysosomes. bohrium.com

While its low affinity is an advantage for studying high Ca²⁺ environments, it can also present limitations. In studies of rapid calcium transients in skeletal muscle, Rhod-5N showed slower signal decay compared to higher-speed indicators, suggesting potential kinetic limitations in tracking very fast events. vulcanchem.com

Physicochemical Properties of Rhod-5N (Potassium Salt)

Property Value Source
Molecular Formula C₃₉H₃₆K₃N₅O₁₃ vulcanchem.com
Molecular Weight 900.02 g/mol targetmol.comaatbio.com
Ca²⁺ Dissociation Constant (Kd) ~320 µM aatbio.comaatbio.comglpbio.com
Excitation Maximum (Ca²⁺-bound) ~557 nm aatbio.comaatbio.com
Emission Maximum (Ca²⁺-bound) ~580 nm aatbio.comaatbio.com

| Solubility | Water | aatbio.comscbt.com |

Table of Compounds Mentioned

Compound Name
BAPTA
Calcium Green-5N
Fura-2
Indo-1
Rhod-2
Rhod-5N (potassium salt)

Properties

Molecular Formula

C39H36N5O13 · 3K

Molecular Weight

900

InChI

InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,4

InChI Key

JLZGTFWLMRDWKD-UHFFFAOYSA-K

SMILES

CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC([N+]([O-])=O)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[K+].[K+].[K+]

Synonyms

2,2/'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-nitrophenyl)azanediyl)diacetate

Origin of Product

United States

Molecular Architecture and Photophysical Principles of Rhod 5n Potassium Salt

Structural Design Elements: Rhodamine Fluorophore and BAPTA-Derived Chelator Integration

The molecular structure of Rhod-5N is a conjugate of two critical functional moieties: a rhodamine-based fluorophore and a chelator derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). medchemexpress.comnih.gov The rhodamine component serves as the fluorescent engine of the molecule, responsible for absorbing and emitting light. fluorofinder.com The BAPTA moiety is a well-established and highly selective chelator, or binding agent, for divalent cations, particularly Ca²⁺.

These two components are covalently linked in such a way that the BAPTA chelator can electronically influence the rhodamine fluorophore. This integration creates a molecular switch where the ion-binding status of the chelator dictates the fluorescence state of the entire molecule. In its unbound state, the chelator actively suppresses the fluorescence of the rhodamine, rendering the molecule dark.

Intramolecular Photoinduced Electron Transfer (PeT) as the Mechanism of Fluorescence Modulation

In the absence of target cations, Rhod-5N is essentially non-fluorescent. aatbio.comaatbio.com This "off" state is maintained by a process known as intramolecular photoinduced electron transfer (PeT). nih.govnih.gov PeT is a highly efficient, non-radiative quenching mechanism. taylorandfrancis.com

Upon excitation by an appropriate wavelength of light, the rhodamine fluorophore is promoted to an excited electronic state. However, instead of relaxing back to its ground state by emitting a photon (fluorescence), the electron-rich BAPTA chelator donates an electron to the excited fluorophore. nih.govtaylorandfrancis.com This electron transfer provides an alternative, non-radiative pathway for the molecule to return to its ground state, effectively quenching any potential fluorescence. nih.govtaylorandfrancis.com A typical PeT-based fluorescent probe consists of a fluorophore linked to a quencher unit, where the signal is suppressed through an electron transfer from the quencher to the fluorophore. nih.gov

Principles of Fluorescence Enhancement Upon Divalent Cation Binding

The fluorescence of Rhod-5N is dramatically "turned on" when it binds to a divalent cation like Ca²⁺. The binding of a cation to the BAPTA moiety fundamentally alters the electronic properties of the chelator, specifically its ability to act as an electron donor. nih.gov The positively charged cation withdraws electron density from the BAPTA structure, making it a much poorer electron donor.

This change effectively inhibits the intramolecular PeT process. nih.gov With the non-radiative quenching pathway blocked, the excited rhodamine fluorophore has no other efficient means to return to its ground state except by emitting a photon of light. aatbio.comaatbio.com This results in a substantial increase in fluorescence intensity, with reports indicating the enhancement can be greater than 100-fold upon saturation with Ca²⁺. thermofisher.com This direct correlation between cation binding and fluorescence emission allows for the quantitative measurement of ion concentrations.

Spectroscopic Response Characteristics Relevant to Ion Interactions in Research Contexts

Rhod-5N is characterized by its low affinity for Ca²⁺, making it particularly useful for measuring high concentrations of the ion, generally in the range of 10 µM to 1 mM. aatbio.com Its spectroscopic properties are well-defined and are summarized in the table below. The dye exhibits a significant increase in fluorescence intensity with little to no shift in its excitation or emission wavelengths upon binding Ca²⁺. aatbio.comaatbio.com

While primarily used for Ca²⁺, it is important to note that BAPTA-based indicators like Rhod-5N can bind other heavy metal cations, such as Mn²⁺, Zn²⁺, and Pb²⁺, with substantially higher affinity than for Ca²⁺. thermofisher.com Conversely, the indicator shows very little response to magnesium (Mg²⁺) concentrations up to at least 100 mM. researchgate.net

ParameterValueCondition
Excitation Maximum (Ex)~551 nmCa²⁺-bound
Emission Maximum (Em)~576 nmCa²⁺-bound
Dissociation Constant (Kd) for Ca²⁺~320 µMIn buffer, pH 7.2
Fluorescence Enhancement>100-foldUpon Ca²⁺ saturation

Mechanistic Elucidation of Ion Recognition and Binding Kinetics for Rhod 5n Potassium Salt

Calcium Ion Selectivity and Apparent Dissociation Constant (Kd) in Research Models

Rhod-5N is specifically designed as a low-affinity fluorescent probe for calcium ions (Ca²⁺). aatbio.com Its selectivity for Ca²⁺ is a key feature, allowing for the measurement of calcium concentrations in a range where higher-affinity indicators would be saturated. The apparent dissociation constant (Kd) is a measure of the affinity of the indicator for its target ion; a higher Kd value signifies lower affinity. For Rhod-5N, the Kd for Ca²⁺ is consistently reported to be approximately 320 µM in buffer solutions. aatbio.comfishersci.ie This low affinity makes it particularly well-suited for measuring Ca²⁺ levels from 10 µM to 1 mM. aatbio.comaatbio.com

Upon binding to Ca²⁺, Rhod-5N exhibits a significant increase in fluorescence intensity, often greater than 100-fold, with minimal shift in the wavelength of its emission. fishersci.iethermofisher.com In the absence of divalent cations, the probe is essentially non-fluorescent. aatbio.comaatbio.com The fluorescence excitation and emission maxima for the Ca²⁺-bound form are approximately 557 nm and 580 nm, respectively. aatbio.comaatbio.com

Table 1: Properties of Rhod-5N (potassium salt) as a Calcium Indicator

Property Value Source(s)
Apparent Dissociation Constant (Kd) for Ca²⁺ ~320 µM aatbio.comfishersci.ie
Suitable Ca²⁺ Measurement Range 10 µM to 1 mM aatbio.comaatbio.com
Fluorescence Increase upon Ca²⁺ Binding >100-fold fishersci.iethermofisher.com
Excitation Maximum (Ca²⁺-bound) ~557 nm aatbio.comaatbio.com
Emission Maximum (Ca²⁺-bound) ~580 nm aatbio.comaatbio.com

Interactions with Other Divalent Cations (e.g., Magnesium, Cadmium) and Academic Implications

While Rhod-5N is primarily used as a Ca²⁺ indicator, its interaction with other divalent cations is an important consideration in experimental design and data interpretation. As a BAPTA-based indicator, Rhod-5N is expected to have excellent selectivity for Ca²⁺ over magnesium ions (Mg²⁺). nih.gov This is a significant advantage in biological systems where the intracellular concentration of Mg²⁺ is typically much higher than that of Ca²⁺.

However, like other indicators in its class, Rhod-5N can bind to various heavy metal cations with substantially higher affinity than it does to Ca²⁺. fishersci.ie These cations include manganese (Mn²⁺), zinc (Zn²⁺), and lead (Pb²⁺). fishersci.ie The presence of these ions can therefore interfere with Ca²⁺ measurements. In experimental contexts where contamination with heavy metals is a concern, the use of a heavy metal-selective chelator, such as TPEN, can help to mitigate these perturbations. fishersci.ie

Kinetic Aspects of Calcium Binding and Dissociation Dynamics in Experimental Systems

The kinetics of Ca²⁺ binding and dissociation are critical for the ability of an indicator to accurately track rapid changes in intracellular calcium concentrations. Generally, ion indicators are characterized by fast association constants (k-on), typically in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. nih.gov The dissociation rate (k-off) is a key determinant of an indicator's ability to follow rapid decreases in ion concentration. nih.gov Indicators with lower affinity, and thus a faster dissociation rate, are better suited for tracking fast calcium transients. nih.gov

Despite its low affinity, which would suggest rapid dissociation, studies on skeletal muscle have indicated that Rhod-5N may not track rapid Ca²⁺ transients with high fidelity. nih.gov Research comparing several low-affinity indicators found that the fluorescence change of Rhod-5N exhibited a delay in tracking the change in Ca²⁺ concentration in response to an action potential. nih.gov This suggests that while it is useful for measuring steady-state or slowly changing Ca²⁺ levels, it may be an unreliable monitor for the amplitude and kinetics of very rapid calcium signals. nih.gov

Influence of Environmental Parameters (e.g., pH, Ionic Strength) on Rhod-5N (Potassium Salt) Ion Sensing

The performance of Rhod-5N as a Ca²⁺ sensor can be significantly influenced by environmental factors such as pH and ionic strength. A study investigating the use of Rhod-5N in high ionic strength solutions, similar to seawater, determined that these parameters affect the dye's fluorescence and its interaction with Ca²⁺. nih.gov

In this study, the dissociation constant in a high ionic strength solution (0.7 M NaCl) was found to be 0.14 mM. nih.gov The research also highlighted the influence of pH, leading to the inclusion of a protonated, calcium-bound form of the probe (LHM) in their model to accurately describe the experimental data. nih.gov The study calculated a first acidity constant of 0.02 µM and a second dissociation constant of 4.5 mM for the probe. nih.gov These findings underscore the importance of calibrating the indicator under experimental conditions that closely mimic the pH and ionic strength of the sample environment to ensure accurate Ca²⁺ concentration measurements.

Advanced Spectroscopic and Imaging Methodologies Employing Rhod 5n Potassium Salt

Confocal Laser Scanning Microscopy for Subcellular Calcium Dynamics Research

Confocal laser scanning microscopy (CLSM) is a powerful technique for visualizing subcellular calcium dynamics with high spatial resolution. nih.govresearchgate.net Rhod-5N (potassium salt) has been employed in CLSM studies to investigate calcium concentrations within specific cellular organelles. nih.govnih.gov Its low affinity for Ca²⁺ makes it an ideal probe for environments with high calcium levels, such as the sarcoplasmic reticulum (SR) in muscle cells. nih.gov

In one line of research, Rhod-5N was utilized to image Ca²⁺ within the t-tubules of skeletal muscle fibers. By physically introducing the cell-impermeant salt form of the dye into the cells, researchers could specifically monitor the calcium dynamics in these restricted subcellular spaces. nih.gov The bright fluorescence of the Ca²⁺-bound form of Rhod-5N allows for clear visualization of these structures and the changes in calcium concentration within them.

The use of CLSM in conjunction with Rhod-5N enables the acquisition of high-resolution, three-dimensional images of subcellular calcium distribution. nih.govresearchgate.net This is crucial for understanding the spatial and temporal aspects of calcium signaling in various cellular processes. The long-wavelength excitation and emission of Rhod-5N also help to minimize autofluorescence from biological samples, thereby improving the signal-to-noise ratio in confocal imaging. thermofisher.com

Two-Photon Excitation Microscopy in Biological Research Models

Two-photon excitation microscopy (2PEM) offers several advantages for imaging biological samples, including reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning. nih.govspringernature.comnih.gov While direct and extensive research findings specifically detailing the use of Rhod-5N (potassium salt) in 2PEM are not widely documented in the available literature, its properties as a low-affinity, red-shifted indicator suggest its suitability for such applications. nih.govnih.gov

Low-affinity indicators are beneficial in 2PEM as they add less buffer capacity to the cell, allowing for a more accurate reflection of the free cytosolic Ca²⁺ changes, which can result in faster rise and decay times of the recorded signals. nih.gov This is particularly important for studying rapid calcium transients in excitable cells like neurons. nih.govnih.gov

Furthermore, red-shifted indicators, such as those in the rhodamine family, are advantageous for deep-tissue imaging because the longer excitation wavelengths are scattered less by biological tissue. pnas.org This allows for clearer imaging at greater depths within a sample. Although other red-shifted, low-affinity indicators have been successfully used for deep two-photon brain imaging, the principles underlying their utility would also apply to Rhod-5N. pnas.org A study evaluating the kinetics of various low-affinity Ca²⁺ indicators, including Rhod-5N, in skeletal muscle fibers highlighted its utility in tracking large and brief calcium transients, a scenario where 2PEM is often employed. nih.gov

Flow Cytometry Applications in Cellular Calcium Profiling for Academic Studies

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. expertcytometry.comexpertcytometry.com Rhod-5N is well-suited for flow cytometry-based assays to measure changes in intracellular calcium. aatbio.comaatbio.com This methodology allows for the rapid and quantitative assessment of calcium mobilization in response to various stimuli across thousands of individual cells.

In a typical flow cytometry experiment, a cell population is loaded with the acetoxymethyl (AM) ester form of Rhod-5N, which is cell-permeant. aatbio.com Once inside the cell, esterases cleave the AM group, trapping the active, cell-impermeant form of the dye. When the cells are stimulated to release calcium from intracellular stores or to allow calcium influx from the extracellular medium, the increase in intracellular Ca²⁺ concentration leads to a corresponding increase in the fluorescence of Rhod-5N. This change in fluorescence is then detected by the flow cytometer.

The large dynamic range of Rhod-5N's fluorescence enhancement upon Ca²⁺ binding is advantageous for detecting significant changes in calcium levels. aatbio.comaatbio.com Its low affinity makes it particularly useful for studying cellular responses where calcium concentrations rise to high micromolar levels. This technique has been applied in academic research to screen for compounds that modulate calcium signaling and to characterize the calcium profiles of different cell types.

Fluorescence Spectroscopy and Microplate Reader Techniques for Quantitative Research Analysis

Fluorescence spectroscopy and microplate readers are widely used for the quantitative analysis of calcium concentrations in a variety of research settings. aatbio.com Rhod-5N (potassium salt) is frequently used in these applications due to its robust fluorescence response to Ca²⁺. aatbio.comanalysis.rs These techniques allow for the determination of Ca²⁺ concentrations in bulk solutions or in high-throughput screening formats. analysis.rsmdpi.com

In fluorescence spectroscopy, the emission spectrum of Rhod-5N is measured at a fixed excitation wavelength. The intensity of the fluorescence emission is directly proportional to the concentration of the Rhod-5N-Ca²⁺ complex. By constructing a calibration curve with known concentrations of Ca²⁺, the unknown Ca²⁺ concentration in a sample can be determined. A study on the spectroscopic determination of high calcium concentrations utilized Rhod-5N and characterized its fluorescence properties under varying conditions of ionic strength and pH. nih.gov

Microplate readers extend this principle to a high-throughput format, allowing for the simultaneous measurement of fluorescence in multiple samples in 96- or 384-well plates. analysis.rsmdpi.com This is particularly useful for drug discovery and other screening applications where the effects of numerous compounds on cellular calcium levels are being investigated. The cell-permeant AM ester of Rhod-5N is typically used for live-cell assays in microplates. aatbio.com After loading the cells with the dye, a baseline fluorescence is measured, followed by the addition of a stimulant and the subsequent recording of the fluorescence change over time. aatbio.com

In Vitro and Ex Vivo Calibration Strategies for Rhod-5N (Potassium Salt) Fluorescence Signals

Accurate quantification of Ca²⁺ concentrations using Rhod-5N requires careful calibration of its fluorescence signal. This can be performed in vitro, using solutions with precisely known free Ca²⁺ concentrations, or ex vivo, within the cellular environment. thermofisher.com

For in vitro calibration, the fluorescence intensity of the potassium salt form of Rhod-5N is measured in a series of buffers containing Ca²⁺ concentrations spanning the indicator's dynamic range. Due to Rhod-5N's low affinity, this requires a free Ca²⁺ concentration range from approximately 10 µM to 10 mM. thermofisher.com The relationship between the free Ca²⁺ concentration ([Ca²⁺]free) and the measured fluorescence (F) is described by the following equation, which is used to determine the dissociation constant (Kd): thermofisher.comigem.org

[Ca²⁺]free = Kd * (F - Fmin) / (Fmax - F)

Where:

Fmin is the fluorescence intensity in the absence of Ca²⁺.

Fmax is the fluorescence intensity at a saturating Ca²⁺ concentration.

Once the Kd is known, this equation can be rearranged to calculate the [Ca²⁺]free in experimental samples from their measured fluorescence intensity. thermofisher.com It is important to note that the Kd can be influenced by factors such as pH, temperature, and ionic strength. thermofisher.comnih.gov

Ex vivo (or in situ) calibrations are performed within the cells to account for the effects of the intracellular environment on the dye's properties. thermofisher.com These calibrations typically yield Kd values that are significantly higher than those determined in vitro. thermofisher.com This involves loading cells with the indicator and then permeabilizing their plasma membranes to allow for the equilibration of the intracellular environment with calibration buffers of known Ca²⁺ concentrations.

Applications of Rhod 5n Potassium Salt in Fundamental Cellular and Organelle Research

Endoplasmic Reticulum Calcium Homeostasis Investigations

The endoplasmic reticulum (ER) serves as the primary intracellular calcium store, maintaining a concentration gradient that is several orders of magnitude higher than the cytosol. wpmucdn.com The maintenance of this gradient, known as ER calcium homeostasis, is critical for numerous cellular processes, including protein folding and signaling. nih.govatlasofscience.org

Rhod-5N is employed in the study of ER calcium homeostasis due to its low calcium affinity, which is appropriate for the high-calcium environment of the ER lumen. aatbio.com Researchers utilize the acetoxymethyl (AM) ester form of Rhod-5N, which allows the dye to permeate the cell membrane and accumulate within intracellular compartments, including the ER. For instance, in studies of rod photoreceptors, the related low-affinity indicator fluo-5N AM was loaded into cells to monitor ER calcium changes simultaneously with cytosolic calcium, which was measured using the higher-affinity dye rhod-2. jneurosci.org This dual-indicator approach allows for the direct observation of calcium release from the ER into the cytoplasm following cellular stimulation, providing insights into the dynamics of ER calcium depletion and refilling. jneurosci.org The ability to quantify these changes is crucial for understanding how cells regulate ER calcium levels and how disruptions in this homeostasis can lead to cellular stress and dysfunction. wpmucdn.comnih.gov

Mitochondrial Calcium Transients and Dynamics Research

Mitochondria play a crucial role in shaping cellular calcium signals and regulating bioenergetics. ucl.ac.uk The uptake of calcium into the mitochondrial matrix stimulates ATP production but can also trigger cell death pathways if levels become excessive. ucl.ac.uk Rhod-5N has proven to be a key tool for measuring mitochondrial calcium ([Ca2+]m) because its low affinity avoids the saturation issues seen with high-affinity dyes, which often lead to underestimation of mitochondrial calcium peaks. nih.gov

Research using Rhod-5N has provided [Ca2+]m values that are comparable to those obtained with other methods like targeted aequorin, suggesting greater accuracy. nih.gov Studies in permeabilized cells have shown that Rhod-5N can measure increases in [Ca2+]m into the 100 µM to 1 mM range. nih.gov In intact HeLa cells stimulated with histamine, a receptor agonist, Rhod-5N was used to quantify the resulting [Ca2+]m peaks. These investigations revealed significant cell-to-cell variability in the peak [Ca2+]m response and demonstrated that the magnitude of cytosolic and mitochondrial calcium peaks are not strongly correlated. nih.govuva.es

Furthermore, the spatial resolution afforded by Rhod-5N imaging has uncovered subcellular heterogeneities in mitochondrial calcium uptake. For example, following histamine stimulation, mitochondrial regions near the nucleus showed a more than two-fold greater increase in calcium compared to mitochondria in the cell periphery. nih.gov

Table 1: Research Findings on Mitochondrial Calcium Dynamics Using Rhod-5N

Cellular Model Stimulus Key Finding Measured [Ca2+]m Reference
Permeabilized HeLa Cells Calcium Buffers (4.5-10 µM) [Ca2+]m increased into the high micromolar to millimolar range, dependent on membrane potential. Up to 100 µM - 1 mM nih.gov
Intact HeLa Cells Histamine (100 µM) [Ca2+]m peaks showed high variability among cells. Mean peak of ~25 µM nih.govuva.es
Intact HeLa Cells Histamine + Kaempferol The Ca2+ uniporter stimulator kaempferol increased the mean [Ca2+]m peak by 3-fold. Mean peak of ~80 µM nih.govnih.gov

Sarcoplasmic Reticulum and T-system Calcium Handling in Skeletal and Cardiac Muscle Physiology Research

In skeletal and cardiac muscle, the sarcoplasmic reticulum (SR) is the principal organelle for calcium storage and release, which is essential for excitation-contraction (E-C) coupling. nih.gov The transverse tubules (T-tubules) are invaginations of the cell membrane that allow action potentials to propagate deep into the muscle fiber. researchgate.netyoutube.com

Low-affinity calcium indicators, including Rhod-5N and the analogous Fluo-5N, are used to directly measure intra-SR calcium levels. nih.govresearchgate.net In studies on skeletal muscle fibers, Fluo-5N has been used to determine the resting free Ca2+ concentration in the SR to be approximately 390 µM. nih.gov These indicators allow researchers to monitor the depletion of SR calcium stores during muscle stimulation and their subsequent re-uptake. For example, prolonged high-frequency electrical stimulation (50 Hz for 10 seconds) was shown to release 88% of the SR calcium content. nih.gov

In cardiac myocytes, these dyes are used to study spontaneous calcium release events known as "sparks" from the cytosolic side and corresponding "blinks" (a transient decrease in fluorescence) from within the SR. pnas.org By simultaneously imaging cytosolic calcium with a high-affinity dye like Rhod-2 and intra-SR calcium with Fluo-5N, researchers can directly correlate the release of calcium from the SR with the resulting increase in the cytosol, providing a more complete picture of E-C coupling at the subcellular level. pnas.org However, studies evaluating Rhod-5N in frog skeletal muscle noted that its fluorescence signal in response to an action potential could decline over time, suggesting potential redistribution of the dye into other compartments, a factor that requires consideration during experimental design. nih.gov

Cytosolic Calcium Regulation Studies in Specific Cellular Models

While Rhod-5N's low affinity makes it less suitable for measuring the low resting calcium concentrations in the cytosol (typically ~100 nM), it is valuable for studying cellular models where cytosolic calcium reaches exceptionally high levels, particularly in localized microdomains. wpmucdn.com

One such model is the motor nerve terminal. During high-frequency stimulation, substantial calcium influx occurs, leading to large, localized increases in cytosolic calcium that drive neurotransmitter release. Research on lizard motor nerve terminals used Rhod-5N to measure these large calcium transients. researchgate.net The study found that even with high rates of calcium influx during repetitive stimulation, the increase in mitochondrial matrix calcium, measured by Rhod-5N, reached a plateau in the low micromolar range. This finding suggests that mitochondria in these nerve terminals have a mechanism to limit excessive calcium accumulation, allowing them to continue sequestering calcium efficiently during prolonged activity. researchgate.net This application highlights Rhod-5N's utility in investigating calcium regulation under conditions of intense physiological activity where cytosolic calcium concentrations can surge into the micromolar range, saturating high-affinity dyes. researchgate.net

Role in Investigating Receptor-Mediated Calcium Signaling Pathways in Research Settings

Receptor-mediated calcium signaling is a fundamental process where the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs), leads to an increase in intracellular calcium. thermofisher.comnih.gov This calcium increase often originates from the ER stores and serves as a second messenger to regulate a multitude of cellular functions. sfu.ca

Rhod-5N is instrumental in studying the downstream consequences of these signaling pathways, particularly their impact on organellar calcium dynamics. A clear example is the investigation of histamine-induced calcium signaling in HeLa cells. nih.gov Histamine binds to a GPCR, triggering a signaling cascade that leads to the release of calcium from the ER. By using Rhod-5N, researchers were able to specifically measure the subsequent uptake of this released calcium into the mitochondria. nih.govuva.es This allowed them to quantify the mitochondrial response to a specific receptor-mediated signal, revealing that the resulting mitochondrial calcium peaks averaged around 25 µM. nih.govuva.es This type of research demonstrates how Rhod-5N can be used to link a specific signaling pathway initiated at the plasma membrane to the precise calcium dynamics within an organelle, providing a more integrated understanding of cellular signaling. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
Rhod-5N (potassium salt)
Rhod-5N, AM
Fluo-5N
Fluo-5N, AM
Rhod-2
Rhod-2, AM
Fura-2
Aequorin
Histamine
Kaempferol
Fluo-4
Indo-1
OGB-5N
Fura-5N
Mag-fluo-4
Furaptra
Di-8-ANEPPS
Ionomycin
4-Chloro-m-cresol
NP-EGTA AM
Fluo-5F
Calcium green-5N

Integration of Rhod 5n Potassium Salt in Novel Sensing Platforms and Non Biological Systems

Development of Fluorescent Hydrogel Sensor Particles for Quantitative Ion Detection

The incorporation of fluorescent dyes into hydrogel matrices represents a significant advancement in sensor technology. nih.gov Hydrogels provide a porous, aqueous environment that allows ions to diffuse and interact with embedded indicator molecules. nih.gov This approach can enhance sensor stability, sensitivity, and portability. nih.govresearchgate.net Rhodamine derivatives, including compounds structurally similar to Rhod-5N, have been successfully grafted onto hydrogel backbones. nih.gov Upon binding with target metal ions, these molecules transition from a non-fluorescent spirocyclic lactam structure to a fluorescent open-ring amide, resulting in a detectable signal. nih.gov

A key advantage of hydrogel-based sensors is the potential for signal amplification. For instance, the dehydration of a hydrogel can reduce its volume significantly, thereby concentrating the fluorescent probes and enhancing the emission intensity by as much as 10-fold. nih.gov This volume-reduction technique can dramatically improve the sensitivity of detection for low-concentration analytes. nih.gov By immobilizing Rhod-5N within such hydrogel particles, it is possible to create robust sensors for quantitatively detecting high-concentration calcium fluxes in various non-biological media. The porous nature of the hydrogel allows for the free exchange of ions while protecting the dye from interfering macromolecules. nih.gov

Measurement of Ion Concentrations within Protein Crystal Nanopores

Macromolecular crystals, such as those of proteins, frequently contain ordered monoatomic ions that are physiologically relevant or are components of the crystallization solution. nih.gov These ions can be crucial for catalysis, substrate binding, and stabilizing protein structures. nih.gov Determining the concentration and location of these ions within the crystal lattice is a significant analytical challenge. Rhod-5N has been identified as a valuable tool for imaging Ca²⁺ concentrations within the nanopores and channels of protein crystals. aatbio.com

The dye's low affinity for Ca²⁺ is advantageous in this context, as the ion concentrations within crystallization buffers can be quite high. aatbio.comnih.gov By introducing Rhod-5N into the crystal, researchers can use fluorescence microscopy to map the distribution of calcium ions within the solvent channels of the crystal structure. This provides insights that complement data from diffraction-based methods, which can struggle to definitively identify ions like Ca²⁺ when they are mistaken for water molecules. nih.gov This application of Rhod-5N provides a direct method for quantifying the ionic microenvironment within the confined spaces of a protein crystal.

Applications in Monitoring Environmental or Material Calcium Release Processes (e.g., Biodeterioration)

Rhod-5N has been effectively used as a fluorochrome to measure the biodeterioration of limestone, a process characterized by the release of calcium ions. aatbio.commoleculardepot.com The dye serves as a sensitive probe for monitoring the rate at which calcium is leached from materials due to microbial activity or other environmental factors. In this application, the fluorescence of Rhod-5N correlates directly with the concentration of Ca²⁺ released into the surrounding medium, providing a quantitative measure of the material's degradation over time. aatbio.commoleculardepot.com

This methodology offers a significant advantage over traditional analytical techniques by allowing for real-time, in-situ measurements. The high selectivity of Rhod-5N for divalent cations, particularly Ca²⁺, and its strong fluorescence enhancement upon binding, enables the detection of calcium release against complex environmental backgrounds. aatbio.com This approach can be extended to monitor calcium leaching from other materials, such as concrete, ceramics, and composites, providing valuable data for material science and conservation efforts.

Utilization in Microfluidic Systems for Advanced Chemical Analysis

Microfluidic systems, or "lab-on-a-chip" technologies, offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and high-throughput capabilities. The integration of fluorescent probes like Rhod-5N into these systems enables highly sensitive and specific ion detection.

One notable application involves the photochemical synthesis of calcium-sensitive fluorescent sensor particles directly within a micro-flow system. moleculardepot.com By using Rhod-5N or similar dyes, it is possible to create monodisperse sensor particles tailored for specific ion detection tasks. These particles can then be used within the microfluidic device for continuous monitoring of ion concentrations in a flowing sample stream. The combination of Rhod-5N's responsive fluorescence with the precise fluid control of microfluidic platforms allows for advanced chemical analysis with high spatial and temporal resolution, opening up new possibilities for process monitoring and environmental sensing.

Methodological Considerations and Challenges in Rhod 5n Potassium Salt Research Applications

Strategies for Intracellular Loading and Distribution in Research Models (Salt vs. AM Esters)

The choice between the potassium salt and the acetoxymethyl (AM) ester form of Rhod-5N is fundamental, as it dictates the strategy for introducing the indicator into cells and influences its subsequent subcellular distribution. biomol.comaatbio.com

The potassium salt of Rhod-5N is a water-soluble, cell-impermeant molecule. thermofisher.combiotium.com This characteristic prevents it from passively crossing intact cell membranes. Therefore, loading the salt form into cells requires direct, physical methods. These techniques include microinjection, infusion through a patch-pipette, or electroporation. biomol.comfishersci.ie While these methods can be technically demanding and may cause cell damage, they offer precise control over the intracellular concentration of the indicator and ensure its direct delivery to the cytosol.

In contrast, the AM ester form of Rhod-5N is a cell-permeant derivative designed for less invasive loading. biomol.comthermofisher.com The hydrophobic AM groups mask the charge of the molecule, allowing it to diffuse across the plasma membrane into the cell. biomol.com Once inside, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant Rhod-5N salt, which is then trapped within the cell. biomol.comnih.gov This loading method is straightforward, typically involving the incubation of cells with a solution containing Rhod-5N AM. aatbio.com To improve the aqueous solubility of the often DMSO-dissolved AM ester, a non-ionic detergent like Pluronic® F-127 is frequently used as a dispersing agent. biotium.comaatbio.comnih.gov

However, the distribution of the indicator loaded via the AM ester method can be less uniform. The cationic nature of rhodamine-based AM esters can lead to their accumulation in organelles with negative membrane potentials, most notably the mitochondria. thermofisher.com

CharacteristicRhod-5N (Potassium Salt)Rhod-5N AM Ester
Cell PermeabilityImpermeantPermeant
Loading MethodMicroinjection, Patch Pipette, ElectroporationPassive Incubation
MechanismDirect physical introduction into the cytosol.Passive diffusion followed by intracellular enzymatic cleavage by esterases.
Typical DistributionPrimarily cytosolic, depending on injection site.Cytosolic with potential for mitochondrial sequestration.
AdvantagesControlled intracellular concentration; direct cytosolic delivery.Less invasive; suitable for cell populations.
ChallengesTechnically demanding; potential for cell damage; not suitable for high-throughput applications.Uneven loading; potential for compartmentalization; incomplete de-esterification.

Minimizing Compartmentalization Artifacts in Advanced Imaging Studies

A significant challenge in using rhodamine-based indicators like Rhod-5N, particularly in their AM ester form, is the risk of subcellular compartmentalization. thermofisher.com The net positive charge of the AM ester can promote its accumulation within mitochondria, driven by the organelle's negative membrane potential. This sequestration leads to a punctate, rather than diffuse, cytosolic staining pattern and can complicate the interpretation of calcium signals. thermofisher.com If a substantial fraction of the indicator is mitochondrial, the recorded fluorescence signal may disproportionately reflect mitochondrial calcium dynamics rather than global cytosolic changes.

Strategies to minimize these artifacts include:

Optimizing Loading Conditions: Reducing the concentration of the AM ester and shortening the incubation time can limit the extent of mitochondrial uptake. aatbio.com Performing the loading at lower temperatures (e.g., room temperature instead of 37°C) can also slow down active transport and sequestration processes.

Using Anion-Transporter Inhibitors: While primarily used to prevent dye leakage from the cell, compounds like probenecid (B1678239) can sometimes help in achieving a more stable and uniform cytosolic dye concentration, which may indirectly affect compartmentalization dynamics. aatbio.combiotium.com

Post-Loading Equilibration: Allowing cells a recovery and equilibration period in dye-free media after loading can sometimes permit a more uniform distribution of the de-esterified indicator throughout the cytosol.

Direct Loading of Salt Form: The most effective way to avoid mitochondrial loading artifacts is to bypass the AM ester form altogether and load the cell-impermeant potassium salt directly into the cytosol via microinjection or patch pipette. biotium.comfishersci.ie

Photophysical Stability and Photobleaching Considerations in Extended Imaging Experiments

The photophysical stability of the fluorophore is a critical parameter in experiments that require prolonged or repeated imaging. Photobleaching is the irreversible photodegradation of a fluorescent molecule upon exposure to excitation light, leading to a loss of signal over time. While rhodamine dyes are generally considered more photostable than fluorescein-based dyes, they are still susceptible to photobleaching during intense or extended imaging sessions. researchgate.net

This loss of fluorescence can be misinterpreted as a physiological change in calcium concentration. Therefore, minimizing photobleaching is essential for the integrity of long-term experiments.

Considerations to mitigate photobleaching include:

Minimizing Exposure: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

Reducing Exposure Time: Employ sensitive detectors and efficient optical pathways to keep exposure times as short as possible. For time-lapse imaging, increase the interval between acquisitions to the maximum that the biological process under investigation will allow.

Using Antifade Reagents: For fixed-cell preparations or specific experimental paradigms, the inclusion of commercially available antifade reagents in the mounting medium can reduce the rate of photobleaching.

Control Experiments: It is crucial to perform control experiments to quantify the rate of photobleaching under specific experimental conditions. This can be done by imaging cells under resting conditions over the same duration as the planned experiment to measure the decay in baseline fluorescence. This information can then be used to correct the experimental data.

Quantitative Data Acquisition and Analysis Techniques for Single Wavelength Indicators

Rhod-5N is a single-wavelength indicator, meaning its fluorescence intensity increases upon binding Ca²⁺ without a significant shift in its excitation or emission spectra. thermofisher.comaatbio.com This characteristic dictates the approach for quantitative data analysis.

The most common method for analyzing data from single-wavelength indicators is to express changes in fluorescence as a ratio relative to a baseline level. oxinst.com This is typically represented as ΔF/F₀, where:

F is the fluorescence intensity at a given time point.

F₀ (or F_rest_) is the baseline fluorescence intensity measured before the application of a stimulus or during a quiescent period.

ΔF is the change from baseline (F - F₀).

This ratiometric approach helps to normalize for variations in dye concentration between cells and corrects for slight differences in illumination intensity across the field of view. biomol.comoxinst.com However, this method has limitations for determining absolute Ca²⁺ concentrations because it does not account for factors like photobleaching, dye leakage, or saturation of the indicator at high calcium levels. aatbio.comoxinst.com

For more precise quantitative measurements, the fluorescence signal must be calibrated to determine the absolute concentration of free Ca²⁺. This typically involves using the following equation for single-wavelength indicators:

[Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]

Where:

K_d is the dissociation constant of the indicator for Ca²⁺ (approximately 320 µM for Rhod-5N). aatbio.comaatbio.com

F is the measured fluorescence intensity.

F_min is the fluorescence intensity of the indicator in a calcium-free environment.

F_max is the fluorescence intensity of the indicator when fully saturated with calcium.

Determining F_min_ and F_max_ can be achieved through in vitro calibration using buffered calcium solutions or in vivo calibration by treating cells with ionophores (e.g., ionomycin) in calcium-free (with EGTA) and calcium-saturating solutions at the end of an experiment. uzh.ch

Analysis TechniqueDescriptionAdvantagesLimitations
Qualitative Analysis (ΔF/F₀)Measures the relative change in fluorescence intensity compared to a baseline.Simple to calculate; normalizes for variations in dye loading and cell thickness. biomol.comoxinst.comDoes not provide absolute [Ca²⁺]; susceptible to artifacts from photobleaching and dye leakage. aatbio.comoxinst.com
Quantitative CalibrationConverts fluorescence intensity to absolute [Ca²⁺] using the indicator's K_d and experimentally determined F_min and F_max values.Provides absolute concentration data, allowing for more detailed kinetic and comparative analysis. uzh.chRequires additional experimental steps for calibration; F_min and F_max can be difficult to determine accurately in vivo.

Table of Compounds

Compound Name
Rhod-5N (potassium salt)
Rhod-5N AM
Pluronic F-127
DMSO (Dimethyl sulfoxide)
Probenecid
Ionomycin
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
Rhod-2

Comparative Analysis of Rhod 5n Potassium Salt with Alternative Fluorescent Ion Probes

Comparison with High-Affinity Rhodamine Dyes (e.g., Rhod-2, Rhod-4) in Research Contexts

Rhod-5N, a low-affinity calcium indicator, serves a distinct purpose in cellular imaging when compared to its high-affinity rhodamine-based counterparts like Rhod-2 and Rhod-4. The primary distinction lies in their differing affinities for Ca²⁺, which dictates their optimal applications in research. High-affinity probes such as Rhod-2 (dissociation constant, Kd ≈ 570 nM) and Rhod-4 (Kd ≈ 525 nM) are designed to detect small, transient changes in cytosolic calcium near resting levels (typically around 100 nM). However, they become saturated in environments with high calcium concentrations, making them unsuitable for measuring large Ca²⁺ fluxes.

In contrast, Rhod-5N possesses a significantly lower affinity for Ca²⁺, with a Kd of approximately 320 µM. thermofisher.cnnih.gov This characteristic makes it ideal for measuring high concentrations of Ca²⁺, in the range of 10 µM to 1 mM, which are often encountered in specific cellular compartments like the mitochondria or sarcoplasmic reticulum, or during pathological events. thermofisher.cnnih.gov While Rhod-2 has been historically used for measuring mitochondrial Ca²⁺ due to its tendency to sequester in this organelle, its high affinity can lead to signal saturation. uthscsa.edunih.gov Furthermore, Rhod-2 AM can be only moderately fluorescent in live cells and exhibit small cellular calcium responses. Current time information in Deschutes County, US.nih.gov

Rhod-4 was developed to improve upon Rhod-2, offering enhanced cell loading and a more sensitive calcium response, reportedly up to 10 times more sensitive than Rhod-2 AM in certain cell lines. Current time information in Deschutes County, US.nih.gov Despite these improvements, its high affinity still limits its use to the measurement of lower calcium concentrations. Therefore, the choice between Rhod-5N and high-affinity dyes like Rhod-2 and Rhod-4 is fundamentally dependent on the expected range of Ca²⁺ concentration in the specific research context. High-affinity probes are suited for observing nuanced, low-level calcium signaling, whereas Rhod-5N is the appropriate tool for quantifying large-scale calcium transients that would otherwise saturate high-affinity indicators.

Table 1: Comparison of Rhod-5N with High-Affinity Rhodamine Dyes

Feature Rhod-5N (potassium salt) Rhod-2 Rhod-4
Ca²⁺ Affinity (Kd) ~320 µM ~570 nM ~525 nM
Optimal Ca²⁺ Measurement Range 10 µM - 1 mM Low nanomolar to micromolar Low nanomolar to micromolar
Primary Research Application High concentration Ca²⁺ measurements (e.g., organelles, pathological states) Cytosolic and mitochondrial Ca²⁺ at near-resting levels General cytosolic Ca²⁺ imaging with improved sensitivity over Rhod-2
Signal Saturation Low High High
Cellular Localization Generally cytosolic, but can be used for organellar measurements Tends to sequester in mitochondria Predominantly cytosolic

Advantages for Red-Shifted Emission in Multi-Color Imaging and Autofluorescence Mitigation Research

The red-shifted spectral properties of Rhod-5N provide significant advantages in specific research applications, particularly in multi-color imaging experiments and in biological samples with high levels of autofluorescence. uthscsa.edu Biological tissues and cells often contain endogenous fluorophores, such as NADH and flavins, which fluoresce in the blue and green regions of the spectrum. This autofluorescence can obscure the signals from fluorescent probes, leading to a low signal-to-noise ratio. By having its excitation and emission maxima in the longer wavelength range (around 550 nm and 580 nm, respectively), Rhod-5N operates in a spectral window where autofluorescence is significantly reduced, thereby improving the clarity and reliability of the calcium measurements. uthscsa.edu

This red-shifted emission is also highly beneficial for multi-color imaging studies. Researchers often need to simultaneously monitor multiple cellular processes using different fluorescent probes. For instance, a common experimental design involves using a green fluorescent protein (GFP)-tagged protein to study its localization or expression, while simultaneously measuring calcium dynamics. The red emission of Rhod-5N is spectrally distinct from the green emission of GFP, allowing for the simultaneous use of both probes with minimal spectral overlap or crosstalk. This capability is crucial for correlating calcium signaling with other cellular events in real-time. An example of this utility is the simultaneous imaging of a green-emitting indicator like Oregon Green BAPTA-5N to measure cytosolic Ca²⁺ and a red-emitting rhodamine dye to monitor mitochondrial Ca²⁺ responses. thermofisher.com

Performance Evaluation in Specific Research Applications (e.g., Skeletal Muscle Calcium Transients)

The performance of Rhod-5N has been critically evaluated in specific and demanding research applications, such as the measurement of calcium transients in skeletal muscle fibers. Studies in this area have revealed both the utility and the limitations of Rhod-5N. In experiments with frog single muscle fibers, Rhod-5N was used to monitor the large and brief changes in myoplasmic free calcium concentration elicited by an action potential. scimedia.com

However, a detailed analysis showed that Rhod-5N does not track these rapid Ca²⁺ transients with perfect kinetic fidelity. The full duration at half-maximum of the Rhod-5N fluorescence signal was found to be larger than the actual calcium transient, suggesting a delay in its response. scimedia.com A striking observation in these experiments was a progressive decrease in the amplitude of the Rhod-5N fluorescence signal over time following its injection into the muscle fiber. scimedia.com For instance, the peak amplitude of the signal was observed to decrease by nearly half over a period of about an hour. scimedia.com This suggests that Rhod-5N may be an unreliable monitor of the amplitude, and potentially the kinetics, of Ca²⁺ transients in this specific preparation. scimedia.com These findings underscore the importance of selecting a Ca²⁺ indicator whose kinetic properties are well-suited to the specific biological event being studied. While its low affinity makes it theoretically appropriate for the high Ca²⁺ levels in contracting muscle, its response kinetics may not be fast enough to accurately capture the rapid rise and fall of the calcium spike.

Theoretical and Computational Investigations of Rhod 5n Potassium Salt Behavior

Quantum Chemical Calculations of Electronic Structure and Spectral Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and predicting the spectral properties of fluorescent dyes like Rhod-5N. Rhod-5N's structure consists of a rhodamine-based fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid)-derived chelator. This unique structure governs its fluorescence mechanism, which is often controlled by a process known as Photoinduced Electron Transfer (PeT).

In the absence of calcium (the "off" state), the lone pair electrons on the nitrogen atoms of the BAPTA moiety can quench the fluorescence of the rhodamine core upon photoexcitation. Quantum calculations can model this process by examining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the Ca²⁺-free state, the HOMO is typically localized on the electron-rich BAPTA portion, facilitating the quenching of the excited state of the fluorophore.

Upon binding of a Ca²⁺ ion, the BAPTA moiety undergoes a significant conformational and electronic change. The coordination of the cation lowers the energy of the orbitals on the chelator. Quantum chemical calculations can predict this change, showing that the HOMO becomes more localized on the rhodamine fluorophore. This shift increases the energy barrier for the quenching PeT process, leading to a dramatic increase in fluorescence quantum yield (the "on" state).

Furthermore, TD-DFT calculations can be used to predict the absorption and emission wavelengths of both the free and Ca²⁺-bound forms of Rhod-5N. These calculations help to understand the relationship between the molecular structure and its photophysical properties, such as why the fluorescence enhancement occurs with no significant spectral shift. By modeling the electronic transitions, researchers can rationalize the observed spectra and predict how chemical modifications would alter these properties.

Table 9.1: Predicted Electronic and Spectral Properties of Rhodamine-Based Indicators from Quantum Chemical Calculations

Molecular Dynamics Simulations of Ion-Probe Interactions and Conformational Changes

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For Rhod-5N, MD simulations are invaluable for studying the intricate process of calcium ion binding and the subsequent conformational changes that are fundamental to its function as a sensor.

These simulations model the probe and its surrounding environment (typically water and other ions) at an atomic level, calculating the forces between atoms and predicting their subsequent motion. MD studies can reveal the step-by-step mechanism of how a Ca²⁺ ion approaches and coordinates with the eight donor atoms (two aniline (B41778) nitrogens, two ether oxygens, and four carboxylate oxygens) of the BAPTA chelator.

A key insight from MD simulations is the significant conformational change the BAPTA moiety undergoes to encapsulate the Ca²⁺ ion. In the unbound state, the chelating arms are relatively flexible and disordered. Upon ion binding, they adopt a more rigid and specific geometry to satisfy the coordination requirements of the calcium ion. This binding event induces a structural change that is transmitted through the molecular framework to the rhodamine fluorophore, altering its electronic environment and "switching on" its fluorescence. Simulations can quantify these changes by tracking parameters such as the root-mean-square deviation (RMSD) of atomic positions and the radius of gyration (Rg) of the molecule.

MD simulations are also crucial for understanding the selectivity of Rhod-5N for Ca²⁺ over other biologically relevant cations like Mg²⁺. By simulating the probe in the presence of different ions, researchers can calculate the free energy of binding for each ion. These calculations often show that the size and charge density of Ca²⁺ provide an optimal fit for the BAPTA binding pocket, whereas Mg²⁺, being smaller, forms a less stable complex. This difference in binding affinity is the basis for the probe's selectivity.

Modeling of Fluorescence Response and Binding Equilibrium in Complex Biological Matrices

To quantitatively interpret the fluorescence signals from Rhod-5N in experimental settings, it is essential to model its binding equilibrium and fluorescence response. The fundamental relationship is described by the dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion.

The relationship between fluorescence intensity (F) and calcium concentration ([Ca²⁺]) is often described by the equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where Fmin is the fluorescence in the absence of Ca²⁺, and Fmax is the fluorescence at saturating Ca²⁺ concentrations. Rhod-5N is characterized as a low-affinity indicator, with a Kd reported to be approximately 320 µM, making it suitable for measuring high calcium concentrations (from 10 µM to 1 mM).

However, the in vitro Kd can be influenced by the complex intracellular environment. Computational models and kinetic simulations are used to understand and predict how factors within biological matrices—such as pH, ionic strength, viscosity, and interactions with proteins—affect the binding equilibrium and kinetics. For instance, the effective Kd inside a cell can differ from the value measured in a simple buffer.

Kinetic models go beyond simple equilibrium and consider the rates of ion association (kon) and dissociation (koff). These parameters are critical for understanding how accurately Rhod-5N can track rapid changes in calcium concentration, such as those occurring during neuronal firing or muscle contraction. Simulations using rule-based kinetic Monte-Carlo methods or solving differential equations that incorporate these rate constants can be used to predict the fluorescence transient in response to a given calcium signal. These models have shown that for very fast calcium spikes, the response of the indicator can be limited by its binding kinetics, which can sometimes lead to an underestimation of the peak Ca²⁺ concentration.

Table 9.2: Reported Binding and Kinetic Parameters for Rhod-5N

Computational Design Principles for Next-Generation Rhod-5N (Potassium Salt) Derivatives

The insights gained from theoretical and computational investigations of Rhod-5N provide a foundation for the rational, computer-aided design of next-generation indicators with enhanced properties. The goal is to create new probes that are brighter, more photostable, have tailored affinities, or different spectral properties for multiplexed imaging.

Computational chemistry allows for the in silico screening of virtual libraries of potential Rhod-5N derivatives. By systematically modifying the core structure—for example, by adding different functional groups to the rhodamine fluorophore or the BAPTA chelator—researchers can use quantum chemical calculations to predict how these changes will affect key properties. For instance, adding electron-donating or -withdrawing groups to the rhodamine structure can shift the absorption and emission wavelengths, potentially creating red-shifted probes that are better suited for deep-tissue imaging. Machine learning models, trained on existing data from various xanthene dyes, can also accelerate this process by predicting the properties of novel molecules.

Similarly, modifications to the BAPTA chelator can be computationally modeled to tune the calcium binding affinity. Introducing fluorine or chlorine atoms, for example, can alter the electron density on the chelating groups, thereby changing the Kd. This allows for the design of a suite of indicators with a range of affinities, each optimized for measuring Ca²⁺ in different biological contexts, from resting cytosolic levels to high concentrations in organelles.

Molecular dynamics simulations can further refine the design by predicting how structural modifications affect the probe's solubility, membrane permeability, and potential for non-specific binding to proteins. By evaluating these properties computationally, the most promising candidates can be identified for synthesis and experimental validation, significantly streamlining the development process and reducing the reliance on trial-and-error approaches.

Future Research Directions and Emerging Paradigms for Rhod 5n Potassium Salt

Development of Advanced Ratiometric or Genetically Encoded Rhod-5N Derivatives for Enhanced Research Capabilities

Rhod-5N is a single-wavelength fluorescent indicator, meaning its fluorescence intensity increases upon binding with Ca2+ without a significant shift in its emission or excitation wavelengths. aatbio.comigem.orgaatbio.com This characteristic, while useful for many applications, can present challenges in quantitative measurements due to variations in dye concentration, cell thickness, and photobleaching. igem.orgnih.gov Future research is therefore directed towards the development of ratiometric indicators based on the Rhod-5N scaffold. Ratiometric indicators exhibit a spectral shift upon ion binding, allowing for a more precise quantification of Ca2+ concentrations that corrects for the aforementioned variables. igem.orgnih.govnih.gov An example of this approach is the engineering of a ratiometric nanoprobe for Cl- and Ca2+ detection that utilizes Rhod-5N in conjunction with upconversion nanoparticles and luminescence resonance energy transfer. rsc.org

A significant leap forward would be the development of genetically encoded indicators derived from Rhod-5N. Currently, fluorescent dyes like Rhod-5N have limitations such as poor cellular specificity and difficulty in distinguishing between mitochondrial and cytosolic Ca2+. nih.govspiedigitallibrary.org Genetically encoded Ca2+ indicators (GECIs) overcome these issues by allowing for targeted expression in specific cells or even subcellular compartments like mitochondria. spiedigitallibrary.orgnih.govfrontiersin.org While numerous GECIs are available, creating a genetically encoded version based on the Rhod-5N structure could offer the unique low-affinity Ca2+ binding properties of Rhod-5N, making it suitable for studying high Ca2+ concentration environments within a genetically targeted system.

Integration with Optogenetic Tools for Spatiotemporal Control of Calcium Signaling Research

Optogenetics is a powerful technique that allows for the control of cellular activity using light. nsf.govnih.gov By introducing light-sensitive proteins (opsins) into cells, researchers can precisely control ion flow and, consequently, cellular signaling pathways. nih.govmdpi.com The integration of Ca2+ indicators like Rhod-5N with optogenetic tools offers unprecedented spatiotemporal control over the study of calcium signaling. mdpi.comnih.gov

Future research will likely focus on combining optogenetic actuators, such as channelrhodopsins which can induce Ca2+ influx upon light stimulation, with red-shifted Ca2+ indicators like Rhod-5N. nsf.govresearchgate.net This combination would allow researchers to trigger Ca2+ signals in specific cells or even subcellular regions with light and simultaneously visualize the resulting Ca2+ dynamics with Rhod-5N. nsf.govnih.gov The long-wavelength excitation of Rhod-5N is advantageous as it minimizes spectral overlap with the activation light for many common optogenetic tools, which are often responsive to blue or green light. nsf.gov This approach would enable precise investigation of the cause-and-effect relationships in complex calcium signaling networks. nih.govbiorxiv.org

Exploration in High-Throughput Screening for Fundamental Biological Discoveries

High-throughput screening (HTS) is a drug discovery and research method that allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway. nih.govpatsnap.com Cell-based assays are a cornerstone of HTS, providing a more biologically relevant context than purely biochemical assays. semanticscholar.org Fluorescent indicators are widely used in HTS due to their sensitivity and adaptability to automated systems. patsnap.comnih.gov

Rhod-5N, with its low affinity for Ca2+ (Kd ≈ 320 µM), is particularly well-suited for HTS assays designed to investigate biological processes involving high concentrations of calcium, ranging from 10 µM to 1 mM. aatbio.comaatbio.com This makes it a valuable tool for studying phenomena such as Ca2+ release from internal stores or the effects of compounds on cellular compartments with high basal Ca2+ levels. thermofisher.com Future applications in HTS could involve screening for compounds that modulate Ca2+ signaling in disease models, or for identifying novel targets involved in calcium homeostasis. nih.govharvard.edu The use of Rhod-5N in such screens can accelerate fundamental biological discoveries by enabling the rapid and quantitative assessment of a large chemical space. patsnap.comresearchgate.net

Novel Applications in Materials Science and Environmental Monitoring at a Research Level

While primarily used in biological research, the properties of Rhod-5N lend themselves to novel applications in materials science and environmental monitoring. The core principle of Rhod-5N is its ability to selectively bind and produce a fluorescent signal in the presence of certain divalent cations. sigmaaldrich.com

In materials science, this property could be harnessed for the development of novel sensors. For instance, incorporating Rhod-5N into polymer matrices or onto surfaces could create materials that change their optical properties in response to specific ions, with potential applications in smart materials and diagnostics. malvernpanalytical.com

For environmental monitoring, the sensitivity of Rhod-5N to heavy metal ions is of particular interest. It has been shown to be a highly selective fluorescent sensor for cadmium (Cd2+), a significant environmental toxin. sigmaaldrich.com This suggests its potential use in developing rapid and sensitive tests for detecting cadmium contamination in water or soil samples. sigmaaldrich.comnih.gov Further research could expand its application to the detection of other environmentally relevant metal ions. fishersci.ie A study has also demonstrated its use in measuring the biodeterioration of limestone, indicating its utility in assessing the impact of biological activity on building materials. moleculardepot.com

Strategies for Enhancing Photostability and Cellular Retention for Longitudinal Studies

A significant challenge in long-term live-cell imaging is the photobleaching of fluorescent probes and their leakage or compartmentalization within the cell. nih.govnih.gov Rhodamine-based dyes, including Rhod-5N, can be prone to sequestration in mitochondria. nih.govthermofisher.com These factors can limit the duration and quantitative accuracy of longitudinal studies that aim to track Ca2+ dynamics over extended periods.

Future research will focus on strategies to improve both the photostability and cellular retention of Rhod-5N. Enhancing photostability could involve chemical modifications to the rhodamine fluorophore to make it more resilient to light-induced damage. nih.govnih.gov General strategies for improving fluorophore photostability, such as the use of antioxidant cocktails or creating more stable molecular structures, could be applied. nih.gov

To improve cellular retention and prevent unwanted compartmentalization, one approach is to conjugate Rhod-5N to larger molecules like dextrans. thermofisher.com These conjugates are less likely to leak out of the cell or be sequestered into organelles, making them more suitable for longer-term measurements. thermofisher.com Further development of such strategies will be crucial for enabling detailed, multi-day studies of calcium signaling in various biological processes.

Q & A

Q. Table 1: Key Parameters for Rhod-5N (Potassium Salt)

PropertyValueSource
Kd (Ca²⁺)\sim320 µM (varies by study)
Excitation/Emission551 nm / 576 nm
SolubilityWater (>1 mM in DMSO)
Optimal working conc.2 µM (adjust per assay)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.